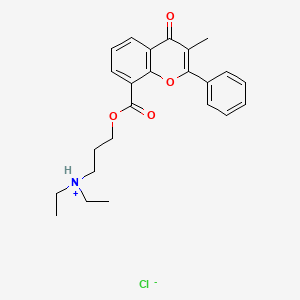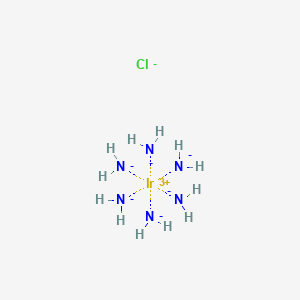
Azanide;iridium(3+);chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azanide;iridium(3+);chloride is a compound that consists of azanide (NH₂⁻), iridium in the +3 oxidation state, and chloride ions. Iridium(III) chloride, with the chemical formula IrCl₃, is a significant compound in the field of inorganic chemistry. It is known for its use as a precursor to various iridium complexes and its applications in catalysis and material science .
准备方法
Synthetic Routes and Reaction Conditions
Iridium(III) chloride can be synthesized through several methods. One common method involves the reaction of iridium metal with chlorine gas at high temperatures. The reaction is typically carried out at around 650°C, resulting in the formation of iridium(III) chloride .
Another method involves the reduction of ammonium hexachloroiridate ((NH₄)₂[IrCl₆]) with hydrogen gas, followed by the reaction of the resulting iridium metal with chlorine gas .
Industrial Production Methods
Industrial production of iridium(III) chloride often involves the extraction of iridium from platinum group metal ores. The iridium is separated from other metals through a series of chemical processes, including dissolution, precipitation, and solvent extraction. The purified iridium is then reacted with chlorine gas to produce iridium(III) chloride .
化学反应分析
Types of Reactions
Iridium(III) chloride undergoes various types of chemical reactions, including:
Oxidation: Iridium(III) chloride can be oxidized to higher oxidation states, such as iridium(IV) and iridium(VI) compounds.
Reduction: It can be reduced to lower oxidation states, such as iridium(I) and iridium(0) complexes.
Substitution: Iridium(III) chloride can undergo ligand substitution reactions, where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like chlorine gas or potassium permanganate are used.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are employed.
Substitution: Ligand exchange reactions often involve the use of phosphines, amines, or other coordinating ligands.
Major Products Formed
Oxidation: Iridium(IV) oxide (IrO₂), iridium(VI) fluoride (IrF₆).
Reduction: Iridium(I) carbonyl complexes, iridium(0) nanoparticles.
Substitution: Various iridium-phosphine complexes, iridium-amine complexes.
科学研究应用
Chemistry
Iridium(III) chloride is widely used as a precursor for the synthesis of various iridium complexes. These complexes are employed as catalysts in organic synthesis, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions .
Biology and Medicine
Iridium complexes derived from iridium(III) chloride have shown potential in biological applications, such as anticancer agents and bioimaging probes. These complexes exhibit unique photophysical properties, making them suitable for use in photodynamic therapy and fluorescence imaging .
Industry
In the industrial sector, iridium(III) chloride is used in the production of iridium-based catalysts for various chemical processes, including the Cativa process for acetic acid production. It is also used in the manufacture of electronic components and as a coating material for high-temperature applications .
作用机制
The mechanism of action of iridium(III) chloride and its complexes involves coordination with target molecules through the iridium center. The iridium atom can form stable bonds with various ligands, allowing it to participate in catalytic cycles and facilitate chemical transformations. In biological systems, iridium complexes can interact with cellular components, leading to the generation of reactive oxygen species and inducing cell death in cancer cells .
相似化合物的比较
Similar Compounds
Rhodium(III) chloride (RhCl₃): Similar to iridium(III) chloride, rhodium(III) chloride is used as a precursor for various rhodium complexes and has applications in catalysis.
Platinum(II) chloride (PtCl₂): Platinum(II) chloride is another compound used in the synthesis of platinum complexes, which are widely used in catalysis and as anticancer agents.
Uniqueness
Iridium(III) chloride is unique due to its high stability and ability to form a wide range of complexes with diverse ligands. Its complexes exhibit exceptional catalytic activity and photophysical properties, making them valuable in both industrial and biomedical applications .
属性
分子式 |
ClH12IrN6-4 |
|---|---|
分子量 |
323.81 g/mol |
IUPAC 名称 |
azanide;iridium(3+);chloride |
InChI |
InChI=1S/ClH.Ir.6H2N/h1H;;6*1H2/q;+3;6*-1/p-1 |
InChI 键 |
YGDKRWWLYKRFIE-UHFFFAOYSA-M |
规范 SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Ir+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate](/img/structure/B13737152.png)
![1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate](/img/structure/B13737160.png)
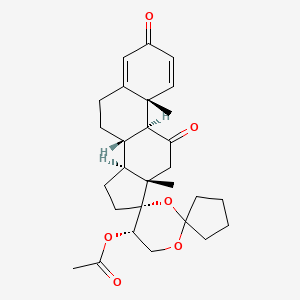
![4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol](/img/structure/B13737168.png)


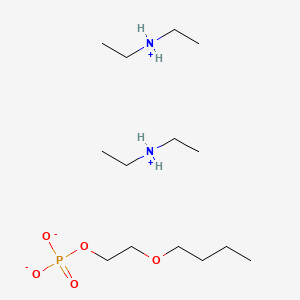
![Benzo[c]thiophen-4(5H)-one,6,7-dihydro-6,6-dimethyl-3-(methylthio)-,oxime](/img/structure/B13737180.png)
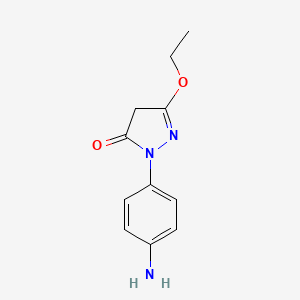
![Naphtho[1,8-de]-1,3-dithiin](/img/structure/B13737208.png)



